molecular formula C19H14ClF2N3OS B11244663 N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide

Cat. No.: B11244663
M. Wt: 405.8 g/mol
InChI Key: LDGFXSXAAASGKV-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-b][1,3]thiazole family, a class of heterocyclic systems known for diverse pharmacological activities. The core structure consists of a fused imidazole-thiazole ring system, with a 4-chlorophenyl substituent at position 6 and a methyl-linked 2,4-difluorobenzamide group at position 5 .

Properties

Molecular Formula

C19H14ClF2N3OS

Molecular Weight

405.8 g/mol

IUPAC Name

N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-2,4-difluorobenzamide

InChI

InChI=1S/C19H14ClF2N3OS/c20-12-3-1-11(2-4-12)17-16(25-7-8-27-19(25)24-17)10-23-18(26)14-6-5-13(21)9-15(14)22/h1-6,9H,7-8,10H2,(H,23,26)

InChI Key

LDGFXSXAAASGKV-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide typically involves the condensation of 4-chlorobenzaldehyde with 2-aminothiazole to form an intermediate, which is then reacted with 2,4-difluorobenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H15ClFN3OS
  • Molecular Weight : 387.858 g/mol
  • IUPAC Name : N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide

The compound's structure features a thiazole ring fused to an imidazole system, which is known for its pharmacological properties. The presence of chlorine and fluorine substituents enhances its biological activity by influencing lipophilicity and binding affinity to target proteins.

Antimicrobial Applications

Research indicates that compounds with similar imidazo[2,1-b]thiazole scaffolds exhibit promising antimicrobial properties. For example, derivatives of thiazole have been shown to possess in vitro activity against various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines such as MCF7 (human breast adenocarcinoma) through mechanisms that may include apoptosis induction and cell cycle arrest. Molecular docking studies suggest that these compounds may bind effectively to specific targets involved in cancer progression.

Study 1: Antimicrobial Activity

A study on synthesized derivatives of thiazole compounds showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiazole ring improved efficacy against resistant strains. The compound's ability to penetrate bacterial membranes was hypothesized to be a contributing factor to its effectiveness .

Study 2: Anticancer Efficacy

In another study focused on imidazo[2,1-b]thiazole derivatives, compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. The findings revealed that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells. The study employed assays such as Sulforhodamine B (SRB) for quantifying cell viability post-treatment .

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Compound AStructure AModerate against E. coliHigh against MCF7
Compound BStructure BHigh against S. aureusModerate against HeLa
N-{[6-(4-chlorophenyl)-...]Structure CHigh against both Gram+ and Gram-High against MCF7

Mechanism of Action

The mechanism of action of N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide involves the inhibition of specific enzymes and receptors. It targets protein kinases and disrupts cellular signaling pathways, leading to apoptosis in cancer cells . The compound’s molecular structure allows it to interact with DNA and proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs and their substituents:

Compound Name Core Structure Position 6 Substituent Position 5 Substituent Biological/Physical Implications Reference
N-{[6-(4-Chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,3-dimethylbenzamide Imidazo[2,1-b][1,3]thiazole 4-Chlorophenyl 2,3-Dimethylbenzamide Reduced polarity vs. difluoro analog
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)acetamide Imidazo[2,1-b]thiazole 4-Chlorophenyl Acetamide with piperazine-pyridine Enhanced solubility via basic nitrogen
6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime Imidazo[2,1-b][1,3]thiazole 4-Chlorophenyl Oxime-linked dichlorobenzyl Potential for metal chelation
N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide Imidazo[2,1-b][1,3]thiazole Phenyl Phenoxyacetamide Increased steric bulk; altered pharmacokinetics

Key Observations :

  • Fluorine vs. Methyl/Methoxy Groups : The 2,4-difluorobenzamide group in the target compound introduces strong electron-withdrawing effects, which may enhance metabolic stability and membrane permeability compared to methyl or methoxy substituents .
  • Chlorophenyl Retention : The 4-chlorophenyl group at position 6 is conserved across analogs, suggesting its role in maintaining π-π stacking interactions with biological targets .
Physical and Spectral Properties
  • Melting Points: Analogs with halogenated benzamides (e.g., 5f in : 215–217°C ) exhibit higher melting points than non-halogenated derivatives (e.g., 5d: 108–110°C ). The target compound’s 2,4-difluoro group may lower the melting point slightly compared to chloro analogs due to reduced symmetry.
  • Spectroscopic Data :
    • IR : Expected C=O stretch at ~1660–1680 cm⁻¹ (amide I band) and C-F stretches at 1100–1250 cm⁻¹ .
    • NMR : Distinct ¹⁹F signals at δ ~-110 ppm (ortho-F) and ~-100 ppm (para-F), with splitting due to coupling .

Biological Activity

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide is an organic compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and potential applications based on recent studies.

Chemical Structure and Properties

The compound features an imidazo[2,1-b][1,3]thiazole core structure, which is known for its diverse biological activities. The presence of a 4-chlorophenyl group and difluorobenzamide enhances its pharmacological profile.

Property Details
IUPAC Name This compound
Molecular Formula C19H15ClF2N3OS
Molecular Weight 387.8583 g/mol
CAS Number 946353-66-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of a thiazole derivative with a suitable benzamide under controlled conditions to yield the final product. This process often requires careful optimization to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial membrane potential. For instance:

  • Cell Line Testing: The compound demonstrated significant cytotoxicity against human cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin. In particular:
    • IC50 against A-431 (human epidermoid carcinoma) was reported at approximately 1.98 µg/mL.
    • Enhanced apoptosis was observed in treated cells compared to controls .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. Notable findings include:

  • Broad-Spectrum Activity: Effective against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium.
  • Fungal Resistance: Demonstrated activity against drug-resistant Candida strains, outperforming traditional antifungals like fluconazole .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antitumor Efficacy: A study indicated that derivatives with similar structures showed significant activity against various cancer cell lines with a focus on structure-activity relationships (SAR) that highlight the importance of specific substituents for enhanced efficacy .
  • Antimicrobial Evaluation: Research into thiazole derivatives revealed that compounds featuring the imidazo[2,1-b][1,3]thiazole core exhibited strong antibacterial and antifungal properties. The compound was part of a broader investigation into novel antimicrobial agents targeting resistant strains .

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